6-(5-bromofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Description

Propriétés

IUPAC Name |

6-(5-bromofuran-2-yl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2S/c9-6-2-1-5(13-6)4-3-7(12)11-8(14)10-4/h1-3H,(H2,10,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHINJUMOKMXBGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C2=CC(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

6-(5-Bromofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antitumor and antimicrobial activities, as well as its mechanisms of action based on recent research findings.

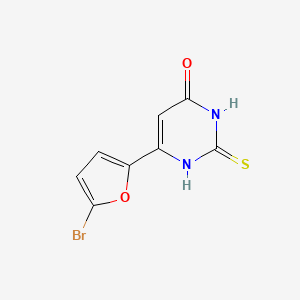

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

This structure features a brominated furan ring and a thioxo-pyrimidinone core, which are essential for its biological activity.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrimidinones exhibit significant antitumor properties. For instance, compounds similar to 6-(5-bromofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one have shown promising results against various cancer cell lines.

Case Study: In Vitro Antitumor Activity

A study evaluated the cytotoxic effects of several pyrimidine derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that the tested compounds had varying degrees of effectiveness:

| Compound | Cell Line | IC50 (µM) in 2D Assay | IC50 (µM) in 3D Assay |

|---|---|---|---|

| 6-(5-BrFur) | A549 | 8.12 ± 0.45 | 25.00 ± 3.00 |

| 6-(5-BrFur) | HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |

| 6-(5-BrFur) | NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |

These findings suggest that while the compound is effective in reducing cell viability in a two-dimensional format, its efficacy decreases in three-dimensional assays, indicating a need for further optimization for therapeutic applications .

Antimicrobial Activity

The compound's antimicrobial properties were assessed using broth microdilution methods against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated moderate antibacterial activity, with minimum inhibitory concentrations (MICs) suggesting potential use as an antimicrobial agent.

Summary of Antimicrobial Testing Results:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

These results highlight the compound's potential as a lead for developing new antimicrobial agents .

The proposed mechanism of action for compounds like 6-(5-bromofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves binding to DNA and inhibiting DNA-dependent enzymes. This interaction can disrupt cellular processes necessary for tumor growth and bacterial proliferation .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional properties of 6-(5-bromofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be contextualized against related pyrimidinone derivatives (Table 1). Key distinctions arise from substituent variations, which influence physicochemical properties, reactivity, and biological activity.

Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives

Substituent Effects on Reactivity and Bioactivity

- Bromine’s polarizability may also enhance π-stacking interactions in biological systems.

- Heterocyclic vs. Aromatic Substituents : The 5-bromofuran group introduces oxygen-mediated hydrogen bonding and conformational rigidity , differing from chlorophenyl analogs (e.g., 6-(3-chlorophenyl)-2-thioxo-...) that rely on aromatic π-interactions .

- Metal Coordination : Unlike 6-methyl-2-thioxo-..., which forms Au(III) complexes with enhanced antimicrobial activity , the bromofuran substituent may sterically hinder metal coordination, though this requires experimental validation.

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 6-(5-bromofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves a one-pot multicomponent reaction (MCR) that combines:

- An aromatic or heteroaromatic aldehyde bearing the 5-bromofuran moiety,

- Thiourea (or urea for oxo analogues),

- A suitable cyclic or acyclic ketone or equivalent precursor to form the dihydropyrimidinone core.

This MCR approach enables the formation of the pyrimidine ring with the thioxo group in a single synthetic operation, facilitating efficient bond formation (C–C and C–N) and high atom economy.

Catalytic Systems Employed

Hybrid Catalysts

Recent advances emphasize the use of hybrid catalysts to improve reaction efficiency, selectivity, and environmental sustainability. These catalysts include:

- Organocatalysts (e.g., L-proline, para-toluenesulfonic acid),

- Metal-based catalysts (heterogeneous and homogeneous),

- Ionic liquids,

- Nanocatalysts,

- Green solvents or solvent-free conditions.

The use of such catalysts aligns with green chemistry principles by minimizing hazardous reagents and improving catalyst recyclability.

Organocatalyst Example

L-proline with trifluoroacetic acid (TFA) co-catalyst : The three-component reaction of aromatic aldehyde (bearing the 5-bromofuran group), thiourea, and 3,4-dihydro-2H-pyran is catalyzed by L-proline as a Lewis acid organocatalyst with TFA as a co-catalyst in acetonitrile solvent at reflux (~85 °C). The reaction proceeds over 7 hours, yielding the target thioxo-pyrimidinone as a solid product that is purified by crystallization.

Para-toluenesulfonic acid (p-TSA) : Used as an alternative organocatalyst in a DMF/acetonitrile solvent mixture under reflux conditions, p-TSA catalyzes the synthesis with high diastereoselectivity and yields.

Reaction Conditions and Yields

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | L-proline (Lewis acid), TFA (co-catalyst) | Organocatalyst system |

| Solvent | Acetonitrile (CH3CN) or DMF/CH3CN mixture | Polar aprotic solvents preferred |

| Temperature | Reflux (~85 °C) | Ensures complete aldehyde consumption |

| Reaction Time | ~7 hours | Monitored by product precipitation |

| Purification | Crystallization from ethanol | Solid product isolation |

| Product Yield | High (exact yields vary by substrate) | Efficient conversion reported |

Mechanistic Insights

The multicomponent reaction mechanism involves:

- Condensation of the aldehyde with thiourea to form an intermediate imine or thioimine,

- Cyclocondensation with the cyclic ketone or equivalent to form the dihydropyrimidinone ring,

- Tautomerization to yield the thioxo form of the pyrimidinone.

The catalyst facilitates proton transfer and stabilizes intermediates, enhancing reaction rate and selectivity.

Research Findings and Applications

- The described preparation methods allow the efficient synthesis of 6-(5-bromofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with potential for structural diversification by varying the aldehyde component.

- The use of green catalysts and solvents aligns with environmentally friendly synthetic practices.

- The synthesized pyrimidinone derivatives exhibit significant biological activities, including antimicrobial, antitumor, and enzyme inhibitory effects, making them valuable for pharmaceutical research.

Summary Table of Preparation Methods

| Method | Catalyst Type | Solvent | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|

| One-pot MCR with L-proline/TFA | Organocatalyst | Acetonitrile | Reflux (~85 °C) | ~7 hours | High | Requires TFA co-catalyst for selectivity |

| One-pot MCR with p-TSA | Organocatalyst | DMF/CH3CN mixture | Reflux | Variable | High | High diastereoselectivity |

| Metal/Nanocatalyst-based MCR | Metal or nanocatalysts | Various (green solvents) | Mild to reflux | Variable | Moderate to high | Emerging methods focusing on sustainability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.